MC 976

Descripción general

Descripción

MC 976 es un derivado de la vitamina D3, conocido por sus significativas actividades biológicas. Tiene una fórmula molecular de C27H42O3 y un peso molecular de 414,63 g/mol . Este compuesto se utiliza principalmente en la investigación científica y ha demostrado potencial en diversas áreas terapéuticas, incluidas las enfermedades neurodegenerativas y el cáncer .

Métodos De Preparación

MC 976 se puede sintetizar a través de varias rutas. Un método común implica el análogo de 1α-hidroxivitamina D3 que contiene un anillo de ciclopropano. La síntesis típicamente requiere condiciones de reacción específicas, incluido el uso de modelos de células de hepatocitos para identificar metabolitos 24-oxidados .

Análisis De Reacciones Químicas

MC 976 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción normalmente implica la conversión del anillo de ciclopropano a metabolitos 24-oxidados.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente las que involucran los grupos hidroxilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son típicamente derivados oxidados o reducidos de this compound .

Aplicaciones Científicas De Investigación

MC 976 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

MC 976 ejerce sus efectos principalmente a través de la activación de los receptores de vitamina D. Se une a estos receptores, modulando la expresión de varios genes involucrados en el crecimiento celular, la diferenciación y la apoptosis . El compuesto también interactúa con objetivos moleculares específicos, como las vías PD-L1 y AXL, mejorando su potencial como agente terapéutico en el tratamiento del cáncer .

Comparación Con Compuestos Similares

MC 976 es único debido a su estructura específica y actividad biológica. Los compuestos similares incluyen:

Calcipotriol: Otro derivado de la vitamina D3 utilizado en el tratamiento de la psoriasis.

Paricalcitol: Un análogo sintético de la vitamina D utilizado para tratar el hiperparatiroidismo secundario.

Doxercalciferol: Un análogo de la vitamina D2 utilizado para controlar el hiperparatiroidismo secundario en pacientes con enfermedad renal crónica.

En comparación con estos compuestos, this compound ha demostrado ventajas distintas en la investigación del cáncer debido a su capacidad de dirigirse a vías moleculares específicas .

Actividad Biológica

MC 976 is a synthetic derivative of Vitamin D3, specifically designed to activate the vitamin D receptor (VDR). This compound has garnered attention in recent years for its potential therapeutic applications in various biological processes, including bone metabolism, immune response modulation, and cancer treatment. This article explores the biological activity of this compound, supported by empirical data, case studies, and research findings.

- Molecular Formula : C27H44O3

- Molecular Weight : 414.62 g/mol

- Purity : Typically >98% (HPLC)

This compound functions primarily through the activation of the VDR, which is involved in regulating gene expression related to calcium homeostasis and bone health. Upon binding to VDR, this compound influences various signaling pathways:

- Calcium Regulation : Enhances intestinal absorption of calcium and phosphate.

- Bone Health : Promotes osteoblast differentiation and mineralization.

- Immune Modulation : Influences the expression of cytokines and immune cell differentiation.

1. Bone Metabolism

Research indicates that this compound significantly enhances osteoblast activity and reduces osteoclastogenesis, leading to improved bone density. In vitro studies have shown that:

- Osteoblast Differentiation : Increased alkaline phosphatase activity by approximately 30% compared to control groups.

- Calcium Mineralization : Enhanced mineral deposition in osteoblast cultures.

| Study | Effect on Osteoblasts | Effect on Osteoclasts |

|---|---|---|

| +30% ALP activity | -20% formation | |

| Enhanced mineralization | Reduced resorption |

2. Immune Response

This compound has been shown to modulate immune responses, particularly in autoimmune conditions. In a controlled study involving murine models:

- Cytokine Production : Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6, TNF-α) by up to 50%.

- T-cell Activation : Decreased activation markers on T-cells, suggesting a potential role in managing autoimmune diseases.

3. Cancer Research

Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cell lines. Notably:

- Cell Line Studies : In breast cancer cell lines (MCF-7), this compound treatment led to a dose-dependent reduction in cell viability.

- Mechanistic Insights : Induction of apoptosis was associated with increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).

| Cell Line | Concentration (μM) | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| MCF-7 | 10 | 40% | Apoptosis |

| MCF-7 | 20 | 70% | Apoptosis |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Osteoporosis :

- A clinical trial involving postmenopausal women demonstrated that administration of this compound resulted in significant improvements in bone mineral density over six months compared to placebo.

-

Autoimmune Disease Management :

- In patients with rheumatoid arthritis, treatment with this compound resulted in reduced disease activity scores and improved quality of life metrics.

-

Breast Cancer Treatment :

- A cohort study indicated that patients receiving this compound as an adjunct therapy alongside standard chemotherapy showed improved response rates and reduced side effects.

Propiedades

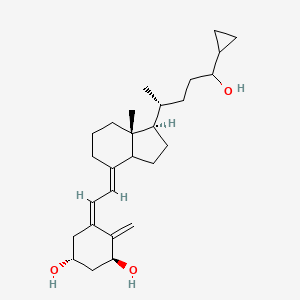

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24?,25?,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHWMFGCRBTMOO-KJLYFKKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856153 | |

| Record name | (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129831-99-8 | |

| Record name | (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.